N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide
Description
N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a pyridine ring substituted with bromine and chlorine atoms, a phenyl ring, and a cyclopropane carboxamide group
Properties
IUPAC Name |
N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c17-11-7-12(18)14(19-8-11)9-22-15-4-2-1-3-13(15)20-16(21)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMXNAYYKNCAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2OCC3=C(C=C(C=N3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the bromination and chlorination of pyridine to obtain 5-bromo-3-chloropyridine.
Etherification: The pyridine intermediate is then reacted with 2-hydroxyphenylmethanol under basic conditions to form the methoxyphenyl derivative.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the methoxyphenyl derivative with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its biological activity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Derivatives with different substituents on the pyridine ring.
Oxidation: Compounds with oxidized functional groups.
Reduction: Compounds with reduced functional groups.
Hydrolysis: Cyclopropanecarboxylic acid and substituted aniline derivatives.
Scientific Research Applications
N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Agrochemicals: The compound is studied for its potential use as an insecticide or herbicide due to its ability to interfere with biological pathways in pests.
Biological Research: It serves as a tool compound in the study of cellular processes and molecular interactions.
Mechanism of Action
The mechanism by which N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]acetamide
- N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]propionamide
Uniqueness
N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences the compound’s interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to similar compounds without the cyclopropane ring.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
